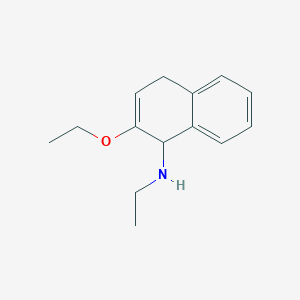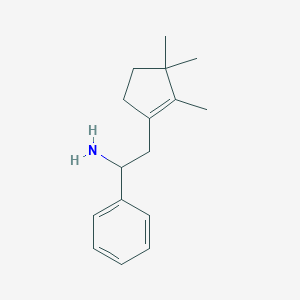
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane, also known as APTC, is a synthetic compound that has been studied for its potential use in scientific research. APTC belongs to the class of compounds known as cyclopentenylamines, which are known to have various biological activities.
Mecanismo De Acción
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane inhibits the activity of LSD1 by binding to its active site. LSD1 is an enzyme that removes methyl groups from lysine residues on histone proteins, leading to changes in gene expression. By inhibiting LSD1, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane can alter gene expression patterns and potentially have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane in lab experiments is its specificity for LSD1. This allows researchers to selectively inhibit LSD1 activity and study its effects on gene expression. However, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other enzymes involved in epigenetic regulation. Additionally, further studies are needed to understand the in vivo effects of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane and its potential for clinical applications.
Métodos De Síntesis
The synthesis of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane involves several steps, including the reaction of 2,3,3-trimethylcyclopent-2-en-1-one with phenylhydrazine to form 2,3,3-trimethylcyclopent-1-en-1-yl phenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester of 1-phenyl-2-(2,3,3-trimethylcyclopent-1-en-1-yl)hydrazinecarboxylic acid. Finally, the ethyl ester is hydrolyzed to form 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane.
Aplicaciones Científicas De Investigación
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in epigenetic regulation. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
147352-77-0 |
|---|---|
Nombre del producto |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine |
InChI |
InChI=1S/C16H23N/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,15H,9-11,17H2,1-3H3 |
Clave InChI |
YHISNGTYOBISAL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
SMILES canónico |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
Sinónimos |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
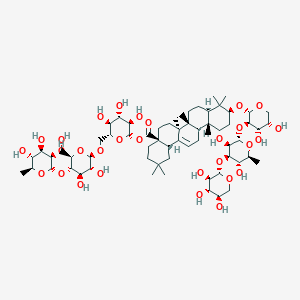
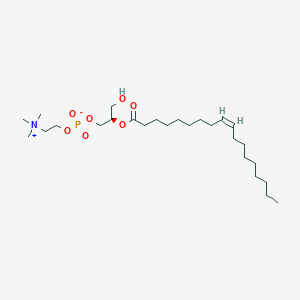
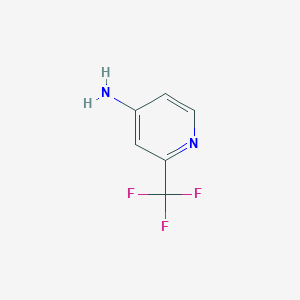
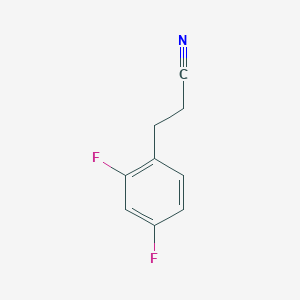
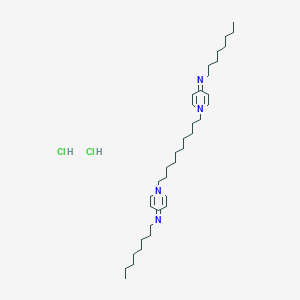
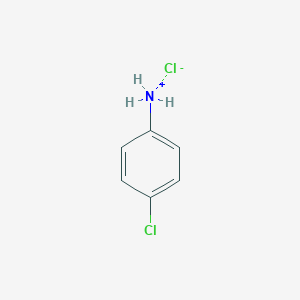
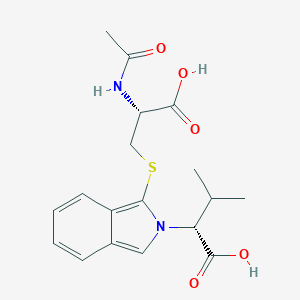
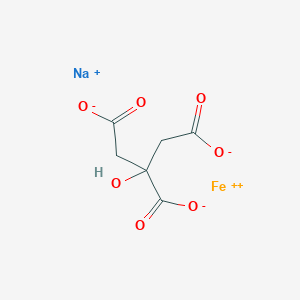
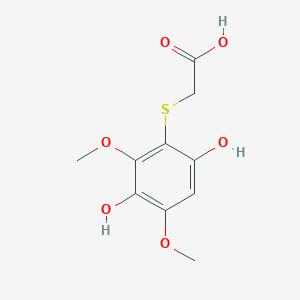
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
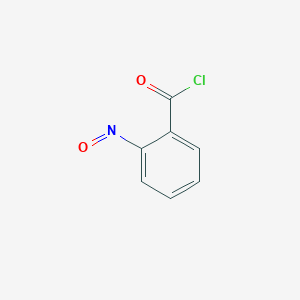
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
